N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide
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Overview
Description
“N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide” is a chemical compound. It is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Acetamides, for example, can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through experimental methods .Scientific Research Applications
Antimicrobial Agents
N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide and its derivatives have been explored as potential antimicrobial agents. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds showed promising results in both antibacterial and antifungal activities in vitro (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Agricultural Applications
Mefluidide, a derivative of this compound, has been found to protect chilling-sensitive plants such as cucumber and corn from chilling injury. Its application in agriculture could potentially safeguard crops from temperature stress (Tseng & Li, 1984).
Antimalarial Properties and COVID-19 Drug Research
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, showing potential antimalarial activity and characterizing their ADMET properties. This research also delved into the potential application of these compounds in COVID-19 drug research through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Research by Carta et al. (2017) on thiazolylsulfonamides related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, a derivative of this compound, has shown potential in inhibiting human carbonic anhydrase isoforms, which can have implications in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Immunomodulation
A study by Wang et al. (2004) on a novel compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide, demonstrated its capability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound has shown potential in augmenting the immune response to tumors (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(5-formylfuran-2-yl)phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-9(16)14-20(17,18)12-5-2-10(3-6-12)13-7-4-11(8-15)19-13/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMWRCUVBRJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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